molecular formula C19H19FN4O3S B2404136 N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide CAS No. 1322789-50-3

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2404136
CAS No.: 1322789-50-3
M. Wt: 402.44
InChI Key: WSRMKUCDLUFMEU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole core functionalized with both carboxamide and sulfonamide groups. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Pyrazole-carboxamide derivatives are extensively investigated for their potential as enzyme inhibitors . The incorporated sulfonamide group, particularly when linked to an aromatic ring, is a privileged pharmacophore in drug discovery, known to confer potent biological activity. Molecules combining pyrazole and sulfonamide scaffolds have demonstrated promising apoptotic activity in cancer cell models, suggesting value as tools for studying cell death pathways . The structural elements of this compound—including the fluorobenzyl and p-tolyl groups—are designed to enhance target binding affinity and cellular permeability, making it a valuable chemical probe for investigating novel biological targets and signaling pathways in vitro. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1322789-50-3

Molecular Formula

C19H19FN4O3S

Molecular Weight

402.44

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O3S/c1-12-3-9-16(10-4-12)24-28(26,27)19-17(13(2)22-23-19)18(25)21-11-14-5-7-15(20)8-6-14/h3-10,24H,11H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

WSRMKUCDLUFMEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)F)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 4-fluorobenzyl bromide with a suitable pyrazole precursor under basic conditions to introduce the 4-fluorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds with similar structural motifs to N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide demonstrate significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This inhibition can lead to reduced production of inflammatory mediators, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity
Similar pyrazole derivatives have been evaluated for their antimicrobial properties against various pathogens. The incorporation of sulfamoyl groups is known to enhance the antibacterial activity of sulfonamide compounds, suggesting potential applications in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving the coupling of appropriate pyrazole precursors with sulfamoyl derivatives. The synthetic pathway typically involves:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfonamide derivatives.
  • Fluorobenzyl Substitution : Electrophilic substitution to attach the fluorobenzyl moiety.

Case Study 1: Anticancer Activity Evaluation

A study investigating the anticancer effects of similar pyrazole derivatives found that compounds with sulfamoyl groups exhibited IC50 values below 25 µg/mL against several cancer cell lines, indicating potent activity . The study utilized both in vitro assays and molecular docking studies to elucidate the interaction mechanisms at the molecular level.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory potential of related compounds demonstrated a significant reduction in inflammatory markers in vitro when treated with pyrazole derivatives. The study highlighted the importance of structural modifications in enhancing COX inhibition efficacy .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-3-cyano-4-(4-chlorophenyl)-1,4-dihydropyridine
  • N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide

Uniqueness

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the sulfonamide group contributes to its ability to interact with biological targets .

Biological Activity

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 416.51 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis involves multiple steps, typically starting with the formation of the pyrazole core through the reaction of hydrazine with a β-diketone. Optimization of synthetic routes is crucial for enhancing yield and purity, often employing catalysts and controlled conditions for industrial scalability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfamoyl derivatives can inhibit bacterial growth, suggesting a potential application in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism appears to involve interaction with specific molecular targets, including enzymes and receptors that regulate tumorigenesis .

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biological pathways. For example, it may interfere with the activity of proteases involved in cancer progression or inflammatory responses. The exact targets and pathways remain an area for further research .

Case Studies

  • Antitumor Effects : In a study involving malignant pleural mesothelioma cells, this compound exhibited significant antiproliferative effects when combined with other agents like trametinib, suggesting enhanced therapeutic potential through combination therapy .
  • Urease Inhibition : Similar sulfamoyl compounds have shown promise in inhibiting urease activity, which is crucial for the treatment of certain infections and conditions related to urea metabolism .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Urease InhibitionSignificant reduction in urease activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide?

  • Methodology : Multi-step synthesis involving condensation of pyrazole precursors and sulfonamide coupling is common. For example, analogous compounds like 3-amino-1-(4-fluorophenyl)-5-phenyl derivatives achieved 71–88% yields using K₂CO₃ as a base and DMF as a solvent . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. Reflux conditions (e.g., ethanol at 4 hours) can improve crystallinity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., DMF/ethanol) enhances purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Techniques :

  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, dihedral angles between aromatic rings and envelope conformations in pyrazole derivatives were determined using SHELXL .
  • NMR/IR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ ~7.2–7.4 ppm) and IR for sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Approach :

  • Apoptosis induction : Use colon cancer cell lines (e.g., HCT-116) with MTT assays to measure IC₅₀ values .
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays. For sulfonamide derivatives, solubility in DMSO/PBS (≤1% DMSO) is critical .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tubulin or kinases). Validate docking poses with MD simulations (e.g., GROMACS) .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Q. What strategies address discrepancies in biological activity data across studies?

  • Analysis :

  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Meta-analysis : Compare IC₅₀ values of analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to identify substituent-dependent trends .
  • Structural validation : Confirm compound integrity via crystallography or NMR if conflicting activity arises .

Q. How does the fluorobenzyl group influence the compound’s pharmacokinetic properties?

  • Approach :

  • LogP determination : Measure octanol/water partitioning to assess lipophilicity. Fluorine atoms may enhance membrane permeability but reduce solubility .
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation. Fluorine can block metabolic hotspots .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • Findings :

  • Hydrogen bonding : Intramolecular N–H⋯N/F interactions stabilize the pyrazole core. For example, N–H⋯F bonds in fluorophenyl derivatives contribute to crystal packing .
  • Conformational analysis : Envelope conformations in pyrazoline rings (dihedral angles ~80–90°) impact stacking interactions .

Methodological Challenges and Solutions

Q. How can solubility limitations of this sulfonamide derivative be mitigated in biological assays?

  • Strategies :

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What crystallographic software tools are recommended for refining complex pyrazole structures?

  • Tools :

  • SHELX suite : SHELXL for refinement (R-factor < 0.06) and SHELXS for structure solution. Validate using CCDC databases .
  • OLEX2 : Integrate visualization and refinement for disordered regions .

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